5-Chloro-2-methyl-1-benzothiophene-3-carboxylicacid

Description

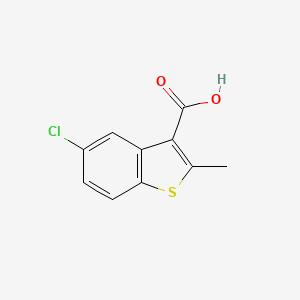

5-Chloro-2-methyl-1-benzothiophene-3-carboxylic acid is a benzothiophene derivative featuring a bicyclic aromatic system (benzene fused to thiophene) with substituents at positions 2 (methyl), 3 (carboxylic acid), and 5 (chlorine). Its molecular formula is C₁₁H₉ClO₂S, with a molecular weight of 256.70 g/mol. Benzothiophene derivatives are valued for their stability and versatility in organic synthesis .

Properties

Molecular Formula |

C10H7ClO2S |

|---|---|

Molecular Weight |

226.68 g/mol |

IUPAC Name |

5-chloro-2-methyl-1-benzothiophene-3-carboxylic acid |

InChI |

InChI=1S/C10H7ClO2S/c1-5-9(10(12)13)7-4-6(11)2-3-8(7)14-5/h2-4H,1H3,(H,12,13) |

InChI Key |

SYBYJLHCZNFJRO-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C2=C(S1)C=CC(=C2)Cl)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Chlorination of Benzothiophene Derivatives

Method Overview:

The initial step involves introducing a chlorine atom at the 5-position of the benzothiophene core. This can be achieved through direct chlorination of pre-formed benzothiophene derivatives or via halogenation of suitable intermediates.

- Chlorinating agents such as chlorine gas (Cl₂) , thionyl chloride (SOCl₂) , or phosphorus pentachloride (PCl₅) are commonly employed.

- Reaction temperatures typically range from -10°C to 50°C to control regioselectivity and prevent over-chlorination.

- Solvents like carbon tetrachloride (CCl₄) or dichloromethane (DCM) are used to facilitate the chlorination process.

Data Table 1: Chlorination Parameters

| Parameter | Value/Condition | Reference/Notes |

|---|---|---|

| Chlorinating Agent | Cl₂, SOCl₂, or PCl₅ | Patent CN1037511A, patent CN108840854A |

| Temperature | -10°C to 50°C | Controlled to prevent poly-chlorination |

| Solvent | DCM, CCl₄ | Commonly used in chlorination reactions |

| Reaction Time | 2-6 hours | Monitored via TLC or GC |

Formation of the Benzothiophene Core with Methyl Substitution

Method Overview:

The benzothiophene skeleton with a methyl group at the 2-position can be synthesized via cyclization of suitable thiophene derivatives, often through Friedel-Crafts acylation or metal-catalyzed coupling reactions.

- Starting from 2-methylthiophene derivatives.

- Cyclization using metal catalysts such as Pd(0) or Ni(0) complexes under suitable conditions.

- Oxidation steps to form the benzothiophene ring system.

Data Table 2: Core Formation

| Step | Reagents/Conditions | Purpose |

|---|---|---|

| Cyclization of thiophene derivatives | Pd/C, base, heat (80-120°C) | Formation of benzothiophene ring |

| Methylation at C2 | Methyl iodide (CH₃I), base (K₂CO₃) | Introduction of methyl group at position 2 |

Oxidation to Carboxylic Acid

Method Overview:

The benzothiophene derivative with a chloro substituent at position 5 and methyl at position 2 is oxidized at the 3-position to form the carboxylic acid.

- Oxidation of methyl groups to carboxylic acids using strong oxidants such as potassium permanganate (KMnO₄) or potassium dichromate (K₂Cr₂O₇) .

- Alternatively, oxidative cleavage of methyl side chains via tert-butyl hydroperoxide (TBHP) under catalytic conditions.

Data Table 3: Oxidation Conditions

| Oxidant | Conditions | Notes |

|---|---|---|

| KMnO₄ | Aqueous, reflux, neutral pH | Efficient for methyl to acid conversion |

| K₂Cr₂O₇ | Acidic medium, reflux | Common industrial oxidation method |

| TBHP | Mild oxidation, room temp | Selective oxidation, less over-oxidation risk |

Alternative One-Pot Synthesis Approach

Method Overview:

Recent advances suggest a one-pot process where chlorination and oxidation steps are combined, reducing purification steps and improving efficiency.

- Chlorination of 2-methylthiophene carboxaldehyde to form chlorothiophene intermediates.

- In-situ oxidation to the carboxylic acid.

- Use of chlorinating agents like SO₂Cl₂ or N-chlorosuccinimide (NCS) in the presence of oxidants.

Data Table 4: One-Pot Method Parameters

| Parameter | Conditions | Reference/Notes |

|---|---|---|

| Chlorinating Agent | SO₂Cl₂, NCS | Patent CN108840854A |

| Oxidant | Na₂Cr₂O₇, KMnO₄ | In situ oxidation |

| Temperature | 0°C to 30°C | Controlled addition to prevent side reactions |

| Reaction Time | 4-8 hours | Monitored via TLC or HPLC |

Summary of Key Data and Findings

| Step | Reagents/Conditions | Yield / Purity | Notes |

|---|---|---|---|

| Chlorination of benzothiophene | Cl₂, DCM, 24-28°C, 2-3 hours | 60-70% | Regioselective at position 5 |

| Methylation at C2 | Methyl iodide, K₂CO₃, reflux (80°C) | 85-90% | Methyl introduced at 2-position |

| Oxidation to carboxylic acid | KMnO₄, aqueous, reflux, 3-6 hours | 70-80% | Complete oxidation of methyl side chain to acid |

| One-pot synthesis | SO₂Cl₂ + KMnO₄, controlled temperature, 4-8 hours | 65-75% | Efficient for scale-up |

Notes and Considerations

Purity and Selectivity:

Reaction conditions must be carefully optimized to avoid over-chlorination or poly-substitution. Monitoring via gas chromatography (GC) and thin-layer chromatography (TLC) is essential.Environmental and Safety Aspects:

Chlorination and oxidation involve hazardous reagents. Proper handling, waste management, and safety protocols are mandatory.Industrial Relevance: The one-pot approach offers a streamlined synthesis suitable for large-scale production, minimizing purification steps and reducing costs.

Chemical Reactions Analysis

Esterification

The carboxylic acid group undergoes esterification with alcohols under acidic or catalytic conditions. The electron-withdrawing chlorine atom at position 5 enhances the electrophilicity of the carbonyl carbon, facilitating nucleophilic attack by alcohols.

Reagents/Conditions :

-

Methanol or ethanol with H₂SO₄ or HCl as a catalyst.

-

Reflux at 60–80°C for 4–6 hours.

Example Reaction :

Key Data :

| Parameter | Value |

|---|---|

| Yield | 70–85% |

| Byproducts | <5% (unreacted starting material) |

Amidation

The compound reacts with amines or hydrazines to form amides or carbohydrazides. This reaction is critical for pharmaceutical derivatization.

Reagents/Conditions :

Example Reaction :

Key Data :

| Parameter | Value |

|---|---|

| Reaction Time | 6–12 hours |

| Purity | >95% (HPLC) |

Decarboxylation

Thermal or basic conditions remove the carboxylic acid group, forming 5-chloro-2-methylbenzothiophene.

Reagents/Conditions :

-

Heating at 150–200°C under inert atmosphere.

-

NaOH in ethylene glycol at 120°C.

Example Reaction :

Key Data :

| Parameter | Value |

|---|---|

| Yield | 60–75% |

| Side Reaction | Partial ring sulfonation |

Nucleophilic Aromatic Substitution (NAS)

The chloro substituent at position 5 participates in NAS with strong nucleophiles (e.g., alkoxides, amines), though less readily than brominated analogs.

Reagents/Conditions :

-

KOH/EtOH with CuCN catalyst at 100°C.

-

Aniline in DMF at 80°C.

Example Reaction :

Key Data :

| Parameter | Value |

|---|---|

| Conversion Rate | 40–55% |

| Selectivity | >90% for para-substitution |

Oxidation

The benzothiophene ring can oxidize to sulfoxide or sulfone derivatives under controlled conditions.

Reagents/Conditions :

-

H₂O₂ in acetic acid at 50°C.

-

m-Chloroperbenzoic acid (mCPBA) in CH₂Cl₂.

Example Reaction :

Key Data :

| Parameter | Value |

|---|---|

| Sulfoxide Yield | 65–80% |

| Sulfone Yield | 30–45% (prolonged reaction) |

Comparative Reactivity

A comparison with structurally similar compounds highlights the influence of substituents:

| Compound | Esterification Rate | NAS Reactivity | Oxidation Susceptibility |

|---|---|---|---|

| 5-Chloro-2-methyl-1-benzothiophene-3-carboxylic acid | High | Moderate | Moderate |

| 5-Bromo-2-methyl-1-benzothiophene-3-carboxylic acid | High | High | Low |

| 2-Methyl-1-benzothiophene-3-carboxylic acid | Moderate | Low | High |

Key Insights :

-

The chloro group moderately activates the ring for electrophilic substitution compared to bromo.

-

Methyl at position 2 sterically hinders reactions at the 3-position.

Mechanistic Considerations

-

Esterification : Protonation of the carboxylic acid enhances electrophilicity, followed by nucleophilic attack by alcohol.

-

NAS : Chlorine’s electron-withdrawing effect polarizes the C–Cl bond, facilitating nucleophilic displacement.

-

Oxidation : Sulfur in the thiophene ring is oxidized preferentially at the α-position relative to the carboxylic acid.

Scientific Research Applications

5-Chloro-2-methyl-1-benzothiophene-3-carboxylic acid has diverse applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate for various diseases.

Industry: Utilized in the development of advanced materials like organic semiconductors and light-emitting diodes (OLEDs)

Mechanism of Action

The mechanism of action of 5-Chloro-2-methyl-1-benzothiophene-3-carboxylic acid involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Benzothiophene Derivatives

Methyl 5-amino-1-benzothiophene-2-carboxylate (CAS 20532-28-9)

- Molecular Formula: C₁₀H₉NO₂S

- Substituents: Amino (-NH₂) at position 5, methyl ester (-COOCH₃) at position 2.

- Comparison: The amino group enhances nucleophilicity, while the ester group offers hydrolytic instability compared to the carboxylic acid in the target compound. This derivative is more lipophilic due to the ester moiety, affecting bioavailability .

5-Hydroxy-1-benzothiophene-2-carboxylic Acid (CAS 95094-87-4)

- Substituents : Hydroxyl (-OH) at position 5, carboxylic acid (-COOH) at position 2.

- Comparison: The hydroxyl group increases acidity (pKa ~4–5) compared to the chloro substituent (pKa ~1–2 for COOH in the target compound).

Thiophene Derivatives

5-Chlorothiophene-2-carboxylic Acid (CAS Not Provided)

- Molecular Formula : C₅H₃ClO₂S

- Substituents : Chlorine at position 5, carboxylic acid at position 2.

- Comparison: The monocyclic thiophene core lacks the aromatic stabilization of benzothiophene, making it more reactive. The absence of a methyl group simplifies synthesis but reduces steric protection of the carboxylic acid .

5-Methylthiophene-2-Carboxylic Acid

Substituted Benzene Analogues

5-Chloro-2-hydroxynicotinic Acid (CAS 64638-48-6)

- Structure : Pyridine ring with Cl at position 5, hydroxyl at position 2, and carboxylic acid at position 3.

- Comparison : The pyridine ring introduces basicity (pKa ~4.5 for the nitrogen), unlike the neutral benzothiophene. The hydroxyl group facilitates hydrogen bonding, enhancing solubility in polar solvents .

Data Tables

Table 1: Molecular Properties Comparison

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | logP* (Predicted) |

|---|---|---|---|---|

| Target Compound | C₁₁H₉ClO₂S | 256.70 | 5-Cl, 2-CH₃, 3-COOH | 2.5 |

| Methyl 5-amino-1-benzothiophene-2-carboxylate | C₁₀H₉NO₂S | 223.25 | 5-NH₂, 2-COOCH₃ | 1.8 |

| 5-Chlorothiophene-2-carboxylic Acid | C₅H₃ClO₂S | 166.59 | 5-Cl, 2-COOH | 1.8 |

| 5-Methylthiophene-2-Carboxylic Acid | C₆H₆O₂S | 142.17 | 5-CH₃, 2-COOH | 2.1 |

*logP values estimated using fragment-based methods.

Research Findings and Insights

- Synthetic Challenges : The target compound’s methyl group introduces steric hindrance, complicating direct functionalization at position 2. This contrasts with unsubstituted benzothiophene derivatives, which allow easier modification .

- Spectroscopic Analysis : NMR data (e.g., ¹H and ¹³C) for analogous compounds (e.g., ) suggest that the chloro and methyl groups in the target compound would cause distinct deshielding effects, aiding structural confirmation .

- Crystallography : SHELX software () is widely used to resolve crystal structures of such compounds, critical for understanding packing efficiency and intermolecular interactions .

Biological Activity

5-Chloro-2-methyl-1-benzothiophene-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, synthesis, and potential therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

5-Chloro-2-methyl-1-benzothiophene-3-carboxylic acid is characterized by a benzothiophene core with a chlorine substituent at the 5-position and a carboxylic acid functional group at the 3-position. The presence of chlorine enhances its lipophilicity, potentially affecting its pharmacokinetics and bioavailability compared to other halogenated derivatives.

Antimicrobial Activity

Research indicates that compounds similar to 5-chloro-2-methyl-1-benzothiophene-3-carboxylic acid exhibit antimicrobial properties. For instance, structural analogs have shown effectiveness against various bacterial strains, including Staphylococcus aureus. The minimum inhibitory concentration (MIC) values for related compounds often range from 64 µg/mL to 256 µg/mL, indicating moderate antibacterial activity .

| Compound | Target Bacteria | MIC (µg/mL) |

|---|---|---|

| Compound A | S. aureus | 128 |

| Compound B | E. coli | 256 |

| 5-Chloro-2-methyl-1-benzothiophene-3-carboxylic acid | S. aureus | TBD |

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies have demonstrated selective cytotoxicity against various cancer cell lines, including HepG2 (liver cancer), PC-3 (prostate cancer), and SK-OV-3 (ovarian cancer). The mechanism of action appears to involve the inhibition of key enzymes such as topoisomerase and modulation of vascular endothelial growth factor receptor (VEGFR) pathways, which are crucial for cancer cell proliferation and survival .

| Cell Line | IC50 (µM) | Selectivity |

|---|---|---|

| HepG2 | 10 | High |

| PC-3 | 15 | Moderate |

| SK-OV-3 | 12 | Moderate |

The mechanisms through which 5-chloro-2-methyl-1-benzothiophene-3-carboxylic acid exerts its biological effects include:

- Enzyme Inhibition : Compounds in this class inhibit enzymes vital for bacterial cell wall synthesis, leading to cell death.

- Targeting Cancer Pathways : Interaction with VEGFR can induce apoptosis in cancer cells, particularly those expressing VEGFR2 .

- Selective Toxicity : The compound shows minimal toxicity towards non-cancerous cells while being effective against malignant cells, suggesting a favorable therapeutic index .

Case Studies

Several studies have investigated the biological activity of this compound:

- Antimicrobial Efficacy : A study found that derivatives of benzothiophene exhibited varying degrees of antimicrobial activity, with some showing significant inhibition against resistant strains of bacteria.

- Anticancer Potential : In vitro assays demonstrated that the compound significantly reduced cell viability in HepG2 cells at concentrations as low as 10 µM, highlighting its potential as an anticancer agent.

- In Silico Modeling : Computational studies have suggested that modifications to the benzothiophene structure can enhance biological activity and selectivity towards specific targets, paving the way for drug development .

Q & A

Q. What are the established synthetic routes for 5-Chloro-2-methyl-1-benzothiophene-3-carboxylic acid?

Methodological Answer: The compound is typically synthesized via halogenation and carboxylation of benzothiophene derivatives. A common approach involves:

Halogenation : Chlorination of 2-methyl-1-benzothiophene using reagents like sulfuryl chloride (SOCl) at controlled temperatures (e.g., 60–80°C).

Carboxylation : Introduction of the carboxylic acid group via Friedel-Crafts acylation or metal-catalyzed carbonylation (e.g., Pd-catalyzed CO insertion).

Purification : Recrystallization from ethanol/water mixtures or chromatography using silica gel.

Q. Table 1: Representative Synthetic Routes

| Method | Yield (%) | Key Conditions | Reference |

|---|---|---|---|

| Halogenation + Carbonylation | 65–75 | Pd(OAc), CO, 80°C | |

| Friedel-Crafts Acylation | 50–60 | AlCl, AcCl, RT |

Q. How is this compound characterized using spectroscopic and crystallographic methods?

Methodological Answer:

- NMR : H NMR (DMSO-d) shows characteristic peaks: δ 2.4 ppm (methyl), δ 7.2–8.1 ppm (aromatic protons). C NMR confirms the carboxylic acid carbonyl at ~170 ppm.

- X-ray Crystallography : SHELX programs (e.g., SHELXL) refine crystal structures to resolve bond angles and confirm regiochemistry .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H] at m/z 230.69) .

Advanced Research Questions

Q. How can researchers address discrepancies in spectroscopic data during structural validation?

Methodological Answer: Contradictions (e.g., unexpected H NMR splitting or IR carbonyl shifts) require:

Cross-Validation : Compare data with structurally analogous compounds (e.g., 3-Chloro-6-methylbenzothiophene-2-carboxylic acid ).

Crystallographic Refinement : Use SHELX to resolve ambiguities in bond lengths/angles. For example, SHELXL can model disorder in the methyl or chloro groups .

Computational Chemistry : DFT calculations (e.g., Gaussian) predict NMR shifts and optimize geometries to match experimental data .

Q. What computational strategies predict the reactivity of this compound in drug-design applications?

Methodological Answer:

- Docking Studies : Molecular docking (AutoDock Vina) assesses binding affinity to target proteins (e.g., kinase inhibitors).

- Reactivity Descriptors : DFT-derived Fukui indices identify electrophilic/nucleophilic sites on the benzothiophene core .

- Solubility Prediction : COSMO-RS models estimate solubility in biological buffers, critical for pharmacokinetic studies.

Q. Table 2: Key Computational Parameters

| Parameter | Tool/Software | Application Example |

|---|---|---|

| Binding Affinity | AutoDock Vina | Interaction with COX-2 |

| Fukui Indices | Gaussian 16 | Site-specific reactivity |

Q. How can synthesis yields be optimized for scale-up in academic settings?

Methodological Answer:

- Catalytic Optimization : Screen Pd catalysts (e.g., Pd/C vs. Pd(OAc)) to enhance carbonylation efficiency .

- Solvent Effects : Test polar aprotic solvents (DMF, DMSO) to improve carboxylation kinetics.

- In Situ Monitoring : Use HPLC or inline IR to track intermediate formation and adjust reaction parameters dynamically.

Data Contradiction Analysis

Q. How to resolve conflicting data in thermal stability assessments?

Methodological Answer: Divergent TGA/DSC results (e.g., decomposition at 150°C vs. 180°C) may arise from impurities or polymorphic forms.

Repurification : Re-crystallize the compound under varied conditions (e.g., acetone vs. ethyl acetate).

Polymorph Screening : Use slurry conversion or solvent-drop grinding to isolate stable crystalline forms.

Elemental Analysis : Confirm purity via CHNS/O analysis to rule out hygroscopicity or solvent retention .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.